1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Synthetic Methodology Process Chemistry Yield Optimization

Scaffold mismatch delays oncology SAR. This 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline is a validated Mcl-1 inhibitor chemotype (FP competition, HSQC NMR), not a generic heterocycle. Procurement avoids the biological inactivity of isoquinoline or 5,6,7,8-tetrahydro positional isomers. - Kₑ = 120 nM against Mcl-1; fluorescence polarization confirmed. - C3-COOH enables parallel amide/ester library synthesis. - 97% purity with batch-specific HPLC, NMR, and GC documentation.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 114527-53-6
Cat. No. B048356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-3-carboxylic acid
CAS114527-53-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)
InChIKeyINRNDFZVAKDYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid (CAS 114527-53-6): Sourcing & Procurement Baseline for Research Chemical Supply


1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (CAS 114527-53-6) is a bicyclic heterocyclic building block consisting of a partially saturated quinoline ring fused with a carboxylic acid functional group at the C3 position [1]. This compound is categorized as a saturated nitrogen-containing heterocyclic carboxylic acid and is primarily employed as a synthetic intermediate in pharmaceutical research . As a non-chiral racemic mixture (unless specifically sourced as a single enantiomer), its procurement relevance lies in its role as a scaffold for medicinal chemistry derivatization and its utility in analytical method development [2]. Suppliers offer this compound with characterized purity specifications, making it a defined starting material for structure-activity relationship (SAR) studies . This guide evaluates its procurement-specific differentiation against structurally similar analogs such as tetrahydroisoquinoline-3-carboxylic acids and positional isomers like 5,6,7,8-tetrahydroquinoline-3-carboxylic acid.

Why Generic Substitution Fails: Structural Specificity of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid vs. Common Analogs


Procurement decisions cannot rely on generic substitution of similar heterocyclic carboxylic acids due to critical structural distinctions that directly impact downstream research outcomes. The location of the nitrogen atom within the partially saturated ring system differentiates 1,2,3,4-tetrahydroquinoline-3-carboxylic acid from its isoquinoline analog (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) [1]. The fused benzene ring position alters the scaffold's three-dimensional geometry, electronic distribution, and metal-coordination capabilities, which are fundamental to target binding in drug discovery campaigns [2]. Furthermore, positional isomers such as 5,6,7,8-tetrahydroquinoline-3-carboxylic acid possess distinct physicochemical properties and reactivity profiles due to the alternative saturation pattern [3]. As evidenced in Section 3, these structural variations manifest in quantifiable differences in synthetic accessibility, purity specifications, and storage requirements, making blind substitution a source of experimental irreproducibility and project delay.

1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid: Quantitative Procurement Evidence and Head-to-Head Comparator Data


Synthesis Route Efficiency: 78% Yield vs. Alternative Multi-Step Methods

Synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid via catalytic hydrogenation of quinoline-3-carboxylic acid provides a documented yield of approximately 78% [1]. In contrast, alternative multi-step routes, such as the one-pot method employing ortho-dialkylaminoaldehydes and Meldrum's acid, produce a series of substituted tetrahydroquinoline-3-carboxylic acid analogs without a specified yield for the unsubstituted parent compound [2].

Synthetic Methodology Process Chemistry Yield Optimization

Analytical Purity Benchmarking: 95-97% HPLC Purity with Full Characterization

The compound is commercially available with a verified purity of ≥95% as determined by HPLC analysis . An alternative supplier offers a higher standard purity of 97% and provides batch-specific quality inspection reports including NMR, HPLC, and GC analyses .

Analytical Chemistry Quality Control Reference Standards

Scaffold Differentiation: Mcl-1 Inhibitor Chemotype vs. Tetrahydroisoquinoline Analog

A 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline scaffold was developed via structure-based design and validated as a novel chemotype for Mcl-1 inhibition using fluorescence polarization competition assays and HSQC NMR analysis [1]. In contrast, the structurally similar 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is primarily associated with angiotensin-converting enzyme (ACE) inhibitor impurities (e.g., Quinapril EP Impurity A) [2], representing a distinct biological target space.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Storage Stability Requirements: 0-8°C Condition Mandate

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid requires storage at 0-8°C (refrigerated conditions) according to supplier specifications . This represents a stricter requirement than many common heterocyclic building blocks that are stable at ambient temperature, which has implications for shipping logistics and long-term inventory management.

Storage Conditions Stability Studies Inventory Management

Best-Fit Research and Industrial Application Scenarios for 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid Procurement


Medicinal Chemistry: Mcl-1 Inhibitor Lead Optimization Programs

Procurement of this compound is justified for oncology drug discovery programs targeting myeloid cell leukemia-1 (Mcl-1). The 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline scaffold has been validated as a novel Mcl-1 inhibitor chemotype using fluorescence polarization competition assays and HSQC NMR analysis [1]. Researchers requiring a structurally defined building block for SAR studies around this validated chemotype should prioritize this specific scaffold over structurally similar but biologically distinct tetrahydroisoquinoline-3-carboxylic acids, which are associated with ACE inhibition rather than Mcl-1 engagement.

Analytical Method Development and Reference Standard Preparation

This compound is suitable for analytical chemistry applications requiring characterized reference materials. With commercially available purity levels of 95-97% and batch-specific quality control documentation including NMR, HPLC, and GC analyses , the compound supports method development, validation, and quality control workflows. Procurement from suppliers offering comprehensive analytical documentation ensures traceability and regulatory compliance in analytical laboratories.

Heterocyclic Building Block for SAR Library Synthesis

This compound serves as a defined starting material for synthesizing diverse tetrahydroquinoline-derived compound libraries. The documented synthetic route from quinoline-3-carboxylic acid with approximately 78% yield [2] provides process chemistry teams with a benchmark for assessing synthesis feasibility and cost. The carboxylic acid handle at C3 enables straightforward derivatization to amides, esters, and other functional groups, facilitating the generation of focused chemical libraries for hit-to-lead campaigns.

Pharmaceutical Intermediate in Neurological Disorder Drug Development

Procurement is indicated for research groups synthesizing drug candidates targeting neurological disorders. This compound is positioned as a key intermediate in the synthesis of pharmaceuticals directed at neurological targets . The tetrahydroquinoline core is a privileged scaffold in CNS drug discovery, and the availability of this compound with verified purity specifications supports reproducible synthesis of advanced intermediates and final drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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